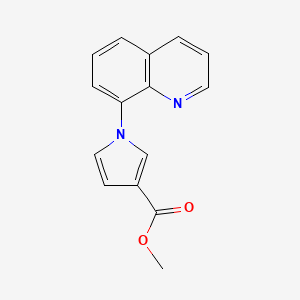










|
REACTION_CXSMILES
|
CCCCCCCCCCCC.Br[C:14]1[CH:15]=[CH:16][CH:17]=[C:18]2[C:23]=1[N:22]=[CH:21][CH:20]=[CH:19]2.[C@@H]1(N)CCCC[C@H]1N.[CH3:32][O:33][C:34]([C:36]1[CH:40]=[CH:39][NH:38][CH:37]=1)=[O:35].P([O-])([O-])([O-])=O.[K+].[K+].[K+]>[Cu](I)I.O1CCOCC1>[CH3:32][O:33][C:34]([C:36]1[CH:40]=[CH:39][N:38]([C:14]2[CH:15]=[CH:16][CH:17]=[C:18]3[C:23]=2[N:22]=[CH:21][CH:20]=[CH:19]3)[CH:37]=1)=[O:35] |f:4.5.6.7|
|


|
Name
|
|
|
Quantity
|
0.32 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCCCCCCCC
|
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=CC=C2C=CC=NC12
|
|
Name
|
|
|
Quantity
|
0.77 mL
|
|
Type
|
reactant
|
|
Smiles
|
[C@@H]1([C@@H](CCCC1)N)N
|
|
Name
|
|
|
Quantity
|
0.8 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C1=CNC=C1
|
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
0.09 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu](I)I
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
|
Type
|
CUSTOM
|
|
Details
|
After stirring at a temperature in the region of 100° C. for 15 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CONCENTRATION
|
|
Details
|
the reaction mixture is concentrated to dryness under reduced pressure (2.7 kPa)
|
|
Type
|
ADDITION
|
|
Details
|
The residue is diluted with 100 mL of ethyl acetate
|
|
Type
|
CUSTOM
|
|
Details
|
the solution obtained
|
|
Type
|
WASH
|
|
Details
|
is washed with twice 100 mL of water
|
|
Type
|
CUSTOM
|
|
Details
|
After separating the phases
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic phase is dried over anhydrous magnesium sulphate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness under reduced pressure (2.7 kPa)
|


Reaction Time |
15 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(=O)C1=CN(C=C1)C=1C=CC=C2C=CC=NC12
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2 g | |
| YIELD: CALCULATEDPERCENTYIELD | 124.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |